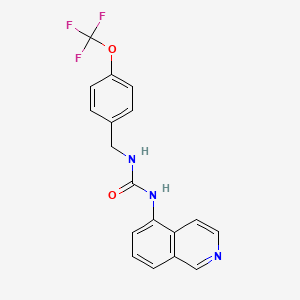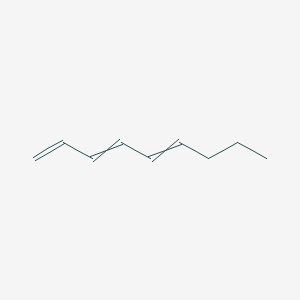
Nona-1,3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nona-1,3,5-triene can be synthesized through various methods. One common approach involves the dehydrobromination of (E,E)-4-bromonona-1,5,7-triene using a strong base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . This reaction typically proceeds under mild conditions and yields the desired triene with high efficiency.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Nona-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Hydrogenation of this compound can yield saturated hydrocarbons.
Substitution: The double bonds in this compound can participate in electrophilic addition reactions, leading to substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and ozone.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents such as halogens or acids can be used under controlled conditions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons like nonane.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Nona-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying conjugated systems.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which Nona-1,3,5-triene exerts its effects depends on the specific reaction or application In chemical reactions, the conjugated double bonds allow for various transformations, such as cycloaddition and polymerization
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexa-1,3,5-triene: A shorter conjugated triene with similar reactivity but different physical properties.
Octa-1,3,5,7-tetraene: A longer conjugated system with additional double bonds, leading to different chemical behavior.
Uniqueness
Nona-1,3,5-triene is unique due to its specific chain length and conjugation pattern, which influence its reactivity and potential applications. Its properties make it a valuable compound for studying conjugated systems and developing new materials.
Eigenschaften
CAS-Nummer |
603959-49-5 |
|---|---|
Molekularformel |
C9H14 |
Molekulargewicht |
122.21 g/mol |
IUPAC-Name |
nona-1,3,5-triene |
InChI |
InChI=1S/C9H14/c1-3-5-7-9-8-6-4-2/h3,5,7-9H,1,4,6H2,2H3 |
InChI-Schlüssel |
HJDZTDLMEBIHJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CC=CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5-Bis[(pyridin-2-yl)methyl]-1,5-diazocane](/img/structure/B12581542.png)
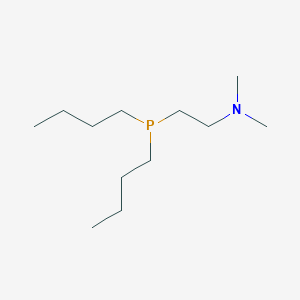
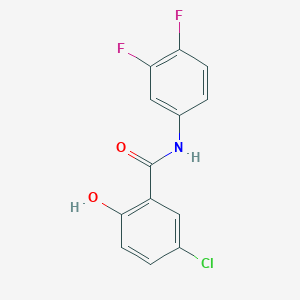
![N~1~-[(1S)-1-Cyclohexylethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12581549.png)
![Benzoic acid, 4-[[(1-iminopentyl)amino]methyl]-, methyl ester](/img/structure/B12581554.png)


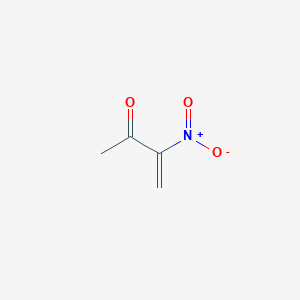
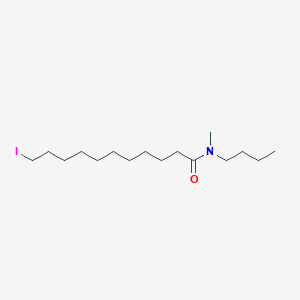
![4-[Bis(4-methylphenyl)phosphoryl]phenol](/img/structure/B12581597.png)
silane](/img/structure/B12581605.png)
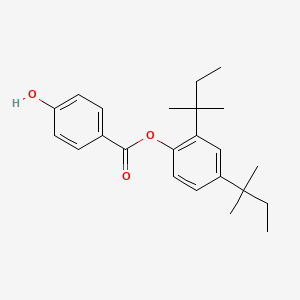
![1H-Indole-1-acetic acid, 2,5-dimethyl-3-[(2-methylphenyl)sulfonyl]-](/img/structure/B12581616.png)
